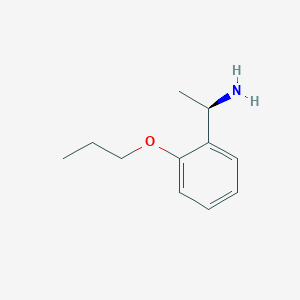
Ethyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate is an organic compound with the chemical formula C12H13ClO5. It is a derivative of phenylacetate and is characterized by the presence of a chloro group and two methoxy groups on the phenyl ring. This compound is used in various chemical syntheses and has applications in the pharmaceutical industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate can be synthesized through several methods. One common method involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with ethyl oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylacetates.
Applications De Recherche Scientifique
Ethyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate can be compared with other similar compounds such as:
2-(2-chloro-3,4-dimethoxyphenyl)ethanamine: Similar structure but different functional groups, leading to different reactivity and applications.
2-chloro-3,4-dimethoxybenzaldehyde: Precursor in the synthesis of this compound.
2-chloro-3,4-dimethoxybenzyl alcohol: Another related compound with different chemical properties and uses.
Propriétés
Formule moléculaire |
C12H13ClO5 |
|---|---|
Poids moléculaire |
272.68 g/mol |
Nom IUPAC |
ethyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate |
InChI |
InChI=1S/C12H13ClO5/c1-4-18-12(15)10(14)7-5-6-8(16-2)11(17-3)9(7)13/h5-6H,4H2,1-3H3 |
Clé InChI |
OQWCVRTYLJVXFP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)C1=C(C(=C(C=C1)OC)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]Pyridine Dihydrochloride](/img/structure/B13050220.png)




![2-(Chloromethyl)thieno[3,2-B]thiophene](/img/structure/B13050263.png)
![2-Amino-6-methylthieno[3,2-D]pyrimidin-4-OL](/img/structure/B13050273.png)

![(3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050282.png)


![8-(Trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine](/img/structure/B13050296.png)
